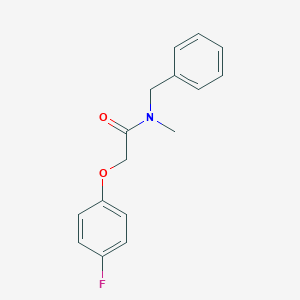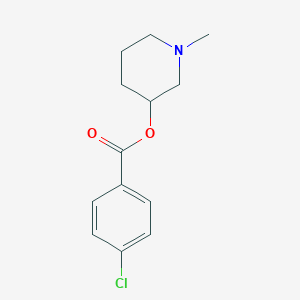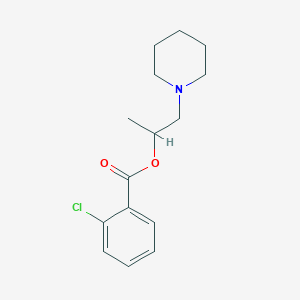
2-(4-Morpholinyl)ethyl 3,4-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Morpholinyl)ethyl 3,4-dimethoxybenzoate, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent agonist of the cannabinoid receptors and has been used as a research chemical in scientific studies.
作用机制
2-(4-Morpholinyl)ethyl 3,4-dimethoxybenzoate acts as an agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a variety of physiological effects. The exact mechanism of action is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as to have anxiolytic and sedative effects. It has also been shown to affect cardiovascular function and to modulate the immune system.
实验室实验的优点和局限性
2-(4-Morpholinyl)ethyl 3,4-dimethoxybenzoate has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, making it useful for studying the effects of cannabinoids on various physiological processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also limitations to its use. It is a synthetic compound, and its effects may not accurately reflect those of natural cannabinoids. Additionally, its potency and potential for abuse make it potentially dangerous to handle.
未来方向
There are several future directions for research on 2-(4-Morpholinyl)ethyl 3,4-dimethoxybenzoate. One area of interest is its potential as a therapeutic agent for pain and inflammation. It may also have potential as an anxiolytic and sedative agent. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications. Additionally, research is needed to investigate the potential risks associated with its use, including its potential for abuse and addiction.
合成方法
2-(4-Morpholinyl)ethyl 3,4-dimethoxybenzoate is synthesized by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(4-morpholinyl)ethanol in the presence of a base such as triethylamine to form the desired product. The final product is purified using chromatography techniques.
科学研究应用
2-(4-Morpholinyl)ethyl 3,4-dimethoxybenzoate has been used as a research chemical in scientific studies to investigate the cannabinoid receptor system. It has been used to study the binding affinity and selectivity of the cannabinoid receptors, as well as the effects of cannabinoids on various physiological processes. This compound has also been used to study the effects of cannabinoids on pain, anxiety, and inflammation.
属性
分子式 |
C15H21NO5 |
|---|---|
分子量 |
295.33 g/mol |
IUPAC 名称 |
2-morpholin-4-ylethyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C15H21NO5/c1-18-13-4-3-12(11-14(13)19-2)15(17)21-10-7-16-5-8-20-9-6-16/h3-4,11H,5-10H2,1-2H3 |
InChI 键 |
BWAUJGSIWKUSML-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OCCN2CCOCC2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)OCCN2CCOCC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Tert-butyl(methyl)amino]ethyl 3-methylbenzoate](/img/structure/B295011.png)



![2-(4-tert-butylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B295021.png)
![2-Chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B295023.png)
![3-[(diethylamino)methyl]-N,N-diethylbenzamide](/img/structure/B295024.png)

![2-[(Dimethylamino)methyl]-4-methylphenyl dimethylcarbamate](/img/structure/B295027.png)
![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)phenyl dimethylcarbamate](/img/structure/B295028.png)
![2-[(Dimethylamino)methyl]-5-methylphenyl dimethylcarbamate](/img/structure/B295029.png)



